Product packaging for 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile(Cat. No.:CAS No. 18133-46-5)

2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile

Cat. No.: B3003414
CAS No.: 18133-46-5
M. Wt: 219.24
InChI Key: ARYNDDWTAHWCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile is a high-purity chemical compound offered for research and development purposes. This nitrile features both a ketone and a nitrile functional group attached to a 3,4-dimethoxyphenyl ring, making it a versatile building block or intermediate in organic synthesis . The specific stereoisomer (2S)-2-(3,4-dimethoxyphenyl)-3-oxobutanenitrile is also characterized in chemical databases . Researchers can utilize this compound in the synthesis of more complex molecules, particularly in pharmaceutical research where such structures are often explored. The compound must be handled with care. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B3003414 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile CAS No. 18133-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(14)10(7-13)9-4-5-11(15-2)12(6-9)16-3/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYNDDWTAHWCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of the Chemical Compound S Significance As a Model Substrate in Catalytic Transformations

While specific studies detailing the use of 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile as a model substrate are not extensively documented in publicly available research, the broader class of β-ketonitriles is frequently employed to test the efficacy and stereoselectivity of new catalytic systems. These compounds are particularly useful in the development of asymmetric catalytic reactions, which are crucial for the synthesis of enantiomerically pure pharmaceuticals.

One of the most significant areas where β-ketonitriles serve as model substrates is in catalytic reductions. The asymmetric reduction of the ketone functionality leads to the formation of chiral β-hydroxynitriles, which are valuable synthetic intermediates. For example, recombinant ketoreductases have been successfully used for the enantioselective reduction of various β-ketonitriles. researchgate.net These enzymatic systems, often coupled with a cofactor regeneration system, demonstrate high efficiency and stereoselectivity. researchgate.net

Furthermore, the development of asymmetric transfer hydrogenation (ATH) via dynamic kinetic resolution (DKR) has been a significant advancement. This methodology has been applied to α-substituted-β-keto carbonitriles to construct β-hydroxy carbonitrile scaffolds with two adjacent stereocenters in high yield and with excellent enantio- and diastereoselectivity. acs.org Such reactions are critical for accessing key pharmaceutical intermediates. acs.org The principles demonstrated with other β-ketonitriles in these catalytic systems are directly applicable to this compound, highlighting its potential as a substrate for evaluating new catalysts and refining these important transformations.

Historical Development of Academic Research Pertaining to 2 3,4 Dimethoxyphenyl 3 Oxobutanenitrile

Established Synthetic Routes to this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. The primary methods involve the formation of a carbon-carbon bond at the alpha position of a nitrile group, typically through condensation or alkylation reactions.

One of the most common and direct methods is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of 3,4-dimethoxybenzaldehyde (B141060) with 3-oxobutanenitrile (B1585553) (also known as acetoacetonitrile). The reaction is typically catalyzed by a weak base, such as piperidine, and proceeds via an initial aldol-type addition followed by dehydration to yield an unsaturated intermediate, which is then reduced to the target compound. Variations of this condensation have been reported with similar substrates, such as the reaction between ring-substituted benzaldehydes and isopropyl cyanoacetate, indicating the general applicability of this method. chemrxiv.org

Another viable route is the alkylation of 3-oxobutanenitrile . In this approach, 3-oxobutanenitrile is first deprotonated with a suitable base (e.g., sodium ethoxide, sodium hydride) to form a resonance-stabilized carbanion. This nucleophile is then reacted with a 3,4-dimethoxybenzyl halide, such as 3,4-dimethoxybenzyl chloride. The synthesis of the required 3,4-dimethoxybenzyl chloride precursor from 3,4-dimethoxybenzyl alcohol is a well-documented process. ijcea.org

More advanced methodologies, such as palladium-catalyzed carbonylative α-arylation, also present a potential route. This modern cross-coupling reaction could theoretically synthesize the target compound by reacting an aryl halide (e.g., 1-iodo-3,4-dimethoxybenzene) with 3-oxobutanenitrile in the presence of a palladium catalyst and carbon monoxide. acsgcipr.org This method offers an atom-economical approach to forming the crucial α-aryl bond. acsgcipr.org

Synthetic Route Precursors Key Reaction Type Typical Catalyst/Reagent
Knoevenagel Condensation3,4-Dimethoxybenzaldehyde, 3-OxobutanenitrileCondensationPiperidine
Alkylation3,4-Dimethoxybenzyl halide, 3-OxobutanenitrileNucleophilic SubstitutionSodium Ethoxide / Sodium Hydride
Carbonylative α-Arylation3,4-Dimethoxyaryl halide, 3-OxobutanenitrileCross-CouplingPalladium Catalyst, CO gas

Utilization of 3-Oxobutanenitrile as a Versatile Synthetic Building Block in Organic Synthesis

3-Oxobutanenitrile (acetoacetonitrile) is a highly versatile intermediate in organic synthesis due to the presence of three reactive sites: the active methylene (B1212753) group, the ketone carbonyl group, and the nitrile group. This trifunctionality allows it to be used as a key building block for a wide array of more complex molecules, particularly heterocyclic compounds which are central to medicinal chemistry.

Research has demonstrated its utility as a precursor for various heterocycles. For example, it is a key reagent in the synthesis of:

Pyrazolopyrimidinones

Pyridines

Benzothiazoles

Pyrroles

The reactivity of its ketone and nitrile functional groups enables it to participate in numerous chemical transformations, including nucleophilic additions and condensation reactions, making it a flexible component for introducing specific structural motifs into larger molecules.

Exploration of Knoevenagel Condensation and Related Mechanistic Pathways in Synthesizing Analogs

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation and is particularly relevant for synthesizing this compound and its analogs. sciensage.info The reaction is a modification of the aldol (B89426) condensation and involves the reaction of a carbonyl compound (an aldehyde or ketone) with an active methylene compound in the presence of a basic catalyst. sciensage.info

The mechanistic pathway proceeds through the following key steps:

Deprotonation : A base (often a primary or secondary amine like piperidine) removes a proton from the active methylene group of 3-oxobutanenitrile, creating a nucleophilic carbanion (enolate).

Nucleophilic Addition : The carbanion attacks the electrophilic carbonyl carbon of the aldehyde (e.g., 3,4-dimethoxybenzaldehyde), forming a β-hydroxy carbonyl intermediate.

Dehydration : The intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated product.

The efficiency and outcome of the Knoevenagel condensation can be influenced by various factors, leading to extensive research into optimizing the reaction conditions. Modern protocols have explored the use of various catalysts, microwave irradiation, and solvent-free conditions to develop more environmentally friendly and efficient syntheses. sciensage.infonih.gov By varying the substituted benzaldehyde, a wide library of analogs of this compound can be synthesized, making this reaction a powerful tool for creating chemical diversity.

Stereoselective Synthesis Approaches Incorporating this compound Moieties

The compound this compound possesses a chiral center at the carbon atom alpha to the nitrile and carbonyl groups. The development of stereoselective synthetic methods to control the configuration of this center is crucial for applications where a specific stereoisomer is required.

While specific literature on the asymmetric synthesis of this compound is limited, established principles of stereoselective synthesis can be applied. A primary strategy would involve the catalytic asymmetric alkylation of a 3-oxobutanenitrile precursor. This could be achieved using a chiral phase-transfer catalyst or a chiral metal-ligand complex to guide the approach of the 3,4-dimethoxybenzyl electrophile to one face of the prochiral enolate, resulting in an enantiomerically enriched product.

Another potential avenue involves the enzymatic reduction of the ketone moiety. Asymmetric reduction of aromatic β-ketonitriles using recombinant carbonyl reductase enzymes has been shown to produce chiral (R)-β-hydroxy nitriles with excellent optical purity. nih.gov Although this modifies the ketone rather than creating the α-aryl chiral center, it highlights the use of biocatalysis for achieving stereoselectivity in this class of compounds. nih.gov

Photocatalytic C-C Oxidative Coupling Reactions

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, and this compound has served as a key substrate in the development of these methodologies, particularly in oxidative coupling reactions.

In the exploration of novel photocatalysts, this compound has been utilized as a model substrate to demonstrate the efficacy of cesium lead bromide (CsPbBr₃) perovskite quantum dots (QDs). wpmucdn.comnih.gov Research has shown that these semiconductor QDs, recognized for their excellent optoelectronic properties like high absorption coefficients, are highly effective in catalyzing the C-C oxidative homocoupling of α-aryl ketonitriles. wpmucdn.com In a representative system, the oxidative dimerization of this compound was achieved with a near-quantitative product yield of 99% under visible light irradiation provided by a blue LED (435–445 nm). wpmucdn.comnih.govresearchgate.netresearchgate.net This high efficiency underscores the compound's utility in probing the catalytic potential of newly developed nanomaterials. wpmucdn.com

The mechanism of the photocatalytic oxidative coupling has been investigated, with evidence pointing towards a radical-mediated pathway. wpmucdn.comresearchgate.net The proposed mechanism begins with the excitation of the CsPbBr₃ quantum dots by visible light, generating an electron-hole pair. The photogenerated hole then oxidizes the this compound substrate, likely after deprotonation of the acidic α-carbon, to form a monomer radical intermediate. wpmucdn.com Two of these radical intermediates then undergo dimerization to form the final C-C coupled product. wpmucdn.comresearchgate.net This pathway is supported by control experiments where treating the substrate directly with superoxide, a potential oxidative reagent, did not yield any of the dimer product, suggesting the reaction does not proceed via that specific oxidant but rather through the proposed monomer radical coupling. wpmucdn.com

The efficiency and stability of quantum dot photocatalysts are critically dependent on their surface chemistry, particularly the nature of the capping ligands. acs.orgnih.gov For the oxidative coupling of this compound, CsPbBr₃ QDs capped with zwitterionic ligands were employed. wpmucdn.comresearchgate.net This specific ligand design, using 3-(N,N-dimethyloctadecylammonio) propanesulfonate, is crucial for overcoming the inherent instability and reusability issues often associated with perovskite QDs. researchgate.net The zwitterionic ligands not only stabilize the QDs but also facilitate a high product yield and stereoselectivity. researchgate.net In broader studies on QD-photocatalyzed reactions, it has been shown that modifying the ligand shell, for instance by creating mixed monolayers of different ligands, can increase reaction rates by making the QD surface more permeable to the substrate, thereby facilitating the charge transfer (hole-transfer) step. acs.orgnih.govresearchgate.net This principle of ligand engineering is central to optimizing the catalytic performance for specific organic transformations. northwestern.edu

A significant outcome of the perovskite QD-photocatalyzed oxidative coupling of this compound is the exceptional level of stereochemical control. The reaction proceeds with greater than 99% stereoselectivity, yielding the dl-isomer as the major product. wpmucdn.comnih.govresearchgate.netresearchgate.net This high diastereoselectivity is attributed to the radical-mediated pathway, where the coupling of the two radical intermediates favors the transition state with less steric hindrance, leading to the preferential formation of the racemic (dl) diastereomer over the meso isomer. researchgate.net The ability to achieve such high selectivity highlights the potential of using specifically designed perovskite QDs as photocatalysts for stereoselective organic synthesis. researchgate.net The reaction has been generalized to other α-aryl ketonitriles, consistently producing the dl-isomers in high yields and selectivities. wpmucdn.com

Table 1: Oxidative Dimerization of α-Aryl Ketonitriles Photocatalyzed by ZW-CsPbBr₃ Perovskite QDs General conditions: Substrate (0.05 mmol) in THF (0.2 mL) was added to a solution of CsPbBr₃ QDs in toluene (B28343) (3.2 mL) and irradiated with a blue LED light source at room temperature. Data sourced from Chen et al. (2020). wpmucdn.com

Entry Product Time (min) Yield (%)
1 OMe OMe H 2a 10 99
2 H H H 2b 15 98
3 Me H H 2c 15 97
4 OMe H H 2d 10 99
5 F H H 2e 20 95
6 Cl H H 2f 20 96
7 Br H H 2g 20 96

Nucleophilic Addition and Condensation Reactions

The structure of this compound features two electrophilic centers (the ketone carbonyl carbon and the nitrile carbon) and an acidic α-hydrogen, making it susceptible to both nucleophilic addition and condensation reactions.

The carbon atom situated between the ketone and nitrile groups is an active methylene position. The protons on this carbon are acidic due to the electron-withdrawing nature of the adjacent carbonyl and nitrile functionalities. This allows for deprotonation by a base to form a stabilized carbanion (enolate). This nucleophilic carbanion can participate in various C-C bond-forming reactions.

A primary example is the Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl compound, typically an aldehyde or ketone. nih.govsciensage.info While specific studies on this compound as the active methylene component are not detailed, β-ketonitriles in general are known to undergo such condensations. rsc.org The reaction involves the nucleophilic addition of the β-ketonitrile's carbanion to the carbonyl partner, followed by dehydration to yield a C=C double bond. nih.gov

Furthermore, the ketone carbonyl group itself can act as an electrophile, undergoing nucleophilic addition. This is a fundamental reaction of ketones, where nucleophiles attack the partially positive carbonyl carbon.

Explorations of Other Transformation Pathways Involving the Nitrile and Ketone Functionalities

The ketone and nitrile groups in this compound can be independently or concurrently transformed, making it a versatile synthetic intermediate. rsc.org

Reduction of the Ketone: The ketone functionality can be selectively reduced. Biocatalytic methods have proven effective for the asymmetric reduction of aromatic β-ketonitriles to their corresponding β-hydroxy nitriles. acs.org Studies using a recombinant carbonyl reductase have achieved the reduction of various aromatic β-ketonitriles to the (R)-enantiomer of the corresponding β-hydroxy nitrile with excellent enantioselectivity. acs.orgacs.org Such chiral β-hydroxy nitriles are valuable building blocks in the synthesis of pharmaceuticals. acs.org

Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide intermediate. pensoft.net Acid-catalyzed hydrolysis has been successfully applied to related nitrile compounds containing a dimethoxyphenyl moiety to produce the corresponding carboxylic acids. pensoft.netpensoft.net This transformation converts the cyano group into a carboxyl group, opening pathways to a different class of compounds like β-keto acids or their derivatives.

The dual functionality of β-ketonitriles makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and quinoxalines, through various condensation and cyclization strategies. rsc.org

Research Findings on this compound in Heterogeneous Catalysis Remain Elusive

A comprehensive review of available scientific literature and chemical databases has revealed a significant gap in the research concerning the specific chemical compound this compound, particularly in the context of its role in heterogeneous catalysis and associated interfacial charge transfer phenomena.

Consequently, the specific subsection requested for the article, "3.4. Interfacial Charge Transfer Phenomena in Heterogeneous Catalysis," cannot be populated with the scientifically accurate and detailed research findings as stipulated. The absence of empirical data and theoretical studies on this particular subject prevents the creation of an informative and authoritative section that would meet the required standards of the prompt.

Further investigation into the broader fields of catalysis and surface science may offer general principles that could be hypothetically applied. However, in adherence to the strict instructions to focus solely on documented research pertaining to this compound, no such speculative content can be included.

At present, the scientific community has not published research that would allow for a detailed discussion on the interfacial charge transfer phenomena involving this specific compound in heterogeneous catalysis. Therefore, any attempt to generate content for the requested section would be purely conjectural and would not be based on established scientific findings.

Derivatives, Analogues, and Structural Modifications of 2 3,4 Dimethoxyphenyl 3 Oxobutanenitrile

Synthesis of Novel Derivatives Through Substituent Variation on the Aromatic Ring

The synthesis of novel derivatives of 2-(3,4-dimethoxyphenyl)-3-oxobutanenitrile can be achieved by modifying the substitution pattern on the phenyl ring. While specific research on the variation of substituents on the 3,4-dimethoxyphenyl moiety of this particular compound is not extensively documented, the general synthesis of 2-aryl-3-oxobutanenitriles allows for the incorporation of a wide range of aromatic aldehydes in the initial synthetic steps. The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a common method for the formation of the α,β-unsaturated nitrile intermediate, which can then be further manipulated to yield the desired β-ketonitrile. mdpi.comorganic-chemistry.orgmdpi.com

The electronic nature of the substituents on the aromatic ring is expected to influence the reactivity of the parent molecule. Electron-donating groups, such as additional methoxy (B1213986) or hydroxy groups, would likely increase the electron density of the aromatic ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions, should such modifications be desired. Conversely, the introduction of electron-withdrawing groups, such as nitro or halo substituents, would decrease the electron density of the ring. These modifications can also influence the acidity of the α-carbon and the reactivity of the ketone and nitrile functionalities.

A general approach to synthesizing a variety of 2-aryl-3-oxobutanenitriles involves the acylation of substituted phenylacetonitriles. nih.gov For instance, the reaction of a substituted phenylacetonitrile (B145931) with an acylating agent like ethyl acetate (B1210297) in the presence of a strong base such as sodium ethoxide can yield the corresponding β-ketonitrile. By starting with differently substituted phenylacetonitriles, a library of 2-aryl-3-oxobutanenitriles with diverse aromatic substitution patterns could be generated.

Table 1: Potential Substituents on the Aromatic Ring and their Expected Electronic Effects

Substituent (R)Position on RingElectronic Effect
-OCH₃Ortho, Meta, ParaElectron-donating
-OHOrtho, Meta, ParaElectron-donating
-CH₃Ortho, Meta, ParaElectron-donating
-NO₂Ortho, Meta, ParaElectron-withdrawing
-Cl, -Br, -FOrtho, Meta, ParaElectron-withdrawing (inductive), Electron-donating (resonance)
-CF₃Meta, ParaStrongly electron-withdrawing

Formation of Functionalized Heterocyclic Compounds Incorporating 3-Oxobutanenitrile (B1585553) Scaffolds

The 3-oxobutanenitrile scaffold is a versatile precursor for the synthesis of a variety of heterocyclic systems due to the presence of multiple reactive functional groups.

The 3-oxobutanenitrile moiety is a key building block in multicomponent reactions for the synthesis of substituted pyrroles. A well-established method involves a one-pot, three-component reaction between an α-hydroxyketone, an oxoacetonitrile (such as 3-oxobutanenitrile), and an amine. nih.gov This approach allows for the creation of a diverse library of pyrrole (B145914) analogues by varying each of the three components. researchgate.net For example, the reaction of 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one, 3-oxobutanenitrile, and various anilines can produce a range of N-substituted 2-methyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrrole-3-carbonitriles. nih.gov It is conceivable that this compound could be employed in similar reaction schemes to generate pyrroles bearing the 3,4-dimethoxyphenyl substituent.

Thiazolidinone rings can be synthesized from compounds containing a reactive methylene (B1212753) group adjacent to a carbonyl, such as β-ketonitriles. A common synthetic route involves the reaction of the β-ketonitrile with a source of sulfur and an amine. For instance, the condensation of a β-ketonitrile with a primary amine and thioglycolic acid is a known method for the preparation of 4-thiazolidinones. sysrevpharm.org The reaction proceeds through the formation of an intermediate Schiff base from the ketone and the amine, which then undergoes cyclization with thioglycolic acid. The use of this compound in such a reaction would be expected to yield a thiazolidinone derivative with the 3,4-dimethoxyphenyl group at a key position.

The versatile reactivity of β-ketonitriles extends to the synthesis of fused heterocyclic systems like imidazo[1,2-b]pyrazoles and pyrimidines.

For the synthesis of imidazo[1,2-b]pyrazoles , a multicomponent approach known as the Groebke–Blackburn–Bienaymé (GBB) reaction can be employed, starting from 5-aminopyrazoles which can be derived from β-ketonitrile precursors. beilstein-journals.org The reaction of a 5-aminopyrazole, an aldehyde, and an isocyanide leads to the formation of the imidazo[1,2-b]pyrazole core. beilstein-journals.org The initial β-ketonitrile can be reacted with hydrazine (B178648) to form the 5-aminopyrazole intermediate. chim.it

The synthesis of pyrimidine scaffolds from β-ketonitriles is a well-documented transformation. organic-chemistry.orgrsc.orgresearchgate.net One common method involves the condensation of a β-ketonitrile with a dinucleophilic reagent such as an amidine or guanidine. nih.gov For instance, the reaction of benzoylacetonitrile (B15868) with amidines can lead to the formation of aminopyrimidines. rsc.org By analogy, this compound could react with various amidines to produce a range of substituted pyrimidines. The reaction is typically catalyzed by a base and involves the initial nucleophilic attack of the amidine on the ketone carbonyl, followed by cyclization and dehydration.

Table 2: Examples of Heterocyclic Scaffolds Synthesized from β-Ketonitrile Precursors

Heterocyclic SystemKey ReagentsGeneral Reaction Type
Pyrroleα-Hydroxyketone, AmineThree-component condensation
ThiazolidinoneAmine, Thioglycolic acidCondensation and cyclization
Imidazo[1,2-b]pyrazoleHydrazine (to form aminopyrazole), Aldehyde, IsocyanideMulticomponent reaction (GBB)
PyrimidineAmidine or GuanidineCondensation and cyclization

Structure-Reactivity Relationships in Modified Systems

The relationship between the structure of the derivatives of this compound and their reactivity is governed by the interplay of electronic and steric effects of the substituents.

In the synthesis of heterocyclic compounds, the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens of the 3-oxobutanenitrile scaffold are critical. Substituents on the aromatic ring can modulate these properties. Electron-withdrawing groups on the phenyl ring would increase the electrophilicity of the ketone carbonyl, making it more susceptible to nucleophilic attack. These groups would also increase the acidity of the α-hydrogens, facilitating the formation of the enolate intermediate, which is often a key step in condensation reactions. Conversely, electron-donating groups would have the opposite effect, potentially slowing down these reactions.

The steric bulk of substituents on the aromatic ring can also play a significant role. Large, bulky groups, particularly in the ortho position, may hinder the approach of nucleophiles to the reactive centers of the molecule, thereby reducing reaction rates.

Once the heterocyclic ring is formed, the substituents originating from the this compound precursor continue to influence the properties of the new molecule. The 3,4-dimethoxyphenyl group, being electron-rich, can affect the electron density of the heterocyclic ring system to which it is attached. This can influence the reactivity of the heterocycle in subsequent reactions, such as electrophilic substitution, and can also impact its biological activity if the compound is being developed as a therapeutic agent. The nitrile group, if retained in the final product, offers a handle for further chemical transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding the chemical space accessible from this versatile starting material.

Advanced Characterization Techniques for 2 3,4 Dimethoxyphenyl 3 Oxobutanenitrile and Its Reaction Products

Spectroscopic Methods in Structural Elucidation

Spectroscopic techniques are fundamental to verifying the chemical structure of 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile, ensuring the correct connectivity of atoms and arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra would yield characteristic signals confirming its structure.

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons on the dimethoxyphenyl ring, the two methoxy (B1213986) groups, the single proton positioned between the ketone and nitrile groups (the α-carbon), and the methyl protons of the acetyl group. The aromatic protons would appear as a set of multiplets in the typical aromatic region (approximately 6.8-7.0 ppm). The two methoxy groups (-OCH₃) would likely present as sharp singlets around 3.8-3.9 ppm. chemicalbook.com The methyl protons of the acetyl group (CH₃-C=O) would also be a singlet, but further upfield. The single proton on the α-carbon would appear as a singlet, with its chemical shift influenced by the adjacent electron-withdrawing nitrile and carbonyl groups.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing signals for each unique carbon atom. This would include distinct peaks for the nitrile carbon, the carbonyl carbon, the carbons of the aromatic ring (including the two attached to the methoxy groups and the one attached to the butanenitrile chain), the two methoxy carbons, the α-carbon, and the acetyl methyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H6.8 - 7.0 (multiplet)110 - 125
Methoxy (-OCH₃)~3.9 (singlet, 6H)~56
Alpha-proton (-CH(CN)CO-)4.5 - 5.0 (singlet, 1H)45 - 55
Acetyl (-COCH₃)~2.3 (singlet, 3H)~28
Aromatic C-ON/A148 - 150
Carbonyl (C=O)N/A195 - 205
Nitrile (C≡N)N/A115 - 120

Note: The data in this table is predictive and based on typical chemical shift values for similar functional groups and structures.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Nitrile Group (C≡N): A sharp, medium-intensity absorption band is expected in the range of 2210-2260 cm⁻¹, which is characteristic of a nitrile stretch. researchgate.net

Ketone Group (C=O): A strong, sharp absorption band corresponding to the carbonyl stretch of the ketone would appear in the region of 1700-1725 cm⁻¹.

Aromatic Ring (C=C): Several medium to weak bands would be present in the 1450-1600 cm⁻¹ region, indicating carbon-carbon stretching within the aromatic ring.

C-O Stretching: The two methoxy groups would produce strong C-O stretching bands, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
NitrileC≡N stretch2210 - 2260
KetoneC=O stretch1700 - 1725
Aromatic RingC=C stretch1450 - 1600
Ether (Aromatic)C-O stretch1200 - 1275

Note: The data in this table is based on established correlation charts for IR spectroscopy.

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and elemental composition of a compound.

The molecular formula of this compound is C₁₂H₁₃NO₃, corresponding to a molecular weight of approximately 219.24 g/mol . cato-chem.comnih.gov High-Resolution Mass Spectrometry (HRMS) can measure the mass with very high precision, allowing for the determination of the exact mass and confirmation of the elemental formula. The calculated exact mass is 219.08954328 Da. nih.gov HRMS is used to distinguish between compounds that may have the same nominal mass but different elemental compositions. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural information, with likely initial fragmentation involving the loss of the acetyl group (CH₃CO) or cleavage of the bond between the aromatic ring and the side chain.

Table 3: Molecular Properties of this compound

Property Value Source
Molecular FormulaC₁₂H₁₃NO₃ cato-chem.comnih.gov
Molecular Weight219.24 g/mol cato-chem.comnih.gov
Exact Mass219.08954328 Da nih.gov

Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

Beyond static structural analysis, spectroscopic methods are vital for dynamic studies, allowing researchers to monitor reactions in real-time to understand their kinetics and underlying mechanisms.

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. It is a highly effective technique for monitoring the progress of reactions involving chromophoric species, such as those in photocatalysis.

In a photocatalytic reaction involving this compound, the aromatic ring system constitutes a significant chromophore. As the reaction proceeds, the structure of this chromophore or its surrounding functional groups may change, leading to a shift in the absorption spectrum. By recording UV-Vis spectra at regular intervals, one can track the disappearance of the reactant and the appearance of products. rsc.org For example, if a reaction modifies the conjugation of the aromatic system or alters a key functional group, the position (λₘₐₓ) and intensity of the absorption peaks will change. mdpi.com This data can be used to calculate the reaction rate and gain insight into the kinetics of the photocatalytic process. mdpi.com

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as free radicals. This method is uniquely suited for studying reaction mechanisms that proceed through radical intermediates.

Many chemical and photochemical reactions, particularly those involving oxidation or reduction of aromatic systems, can generate radical species. The electron-rich 3,4-dimethoxyphenyl moiety in the target compound could potentially form a radical cation intermediate under certain oxidative conditions. If such a radical were formed during a reaction, EPR spectroscopy would be the definitive tool for its detection. researchgate.net The resulting EPR spectrum provides information about the electronic structure of the radical and its interaction with nearby magnetic nuclei (like ¹H), which can help in identifying the precise structure of the transient intermediate. rsc.org While direct EPR studies on this compound are not widely reported, the technique is extensively used for studying radical intermediates of structurally related dimethoxybenzene compounds. rsc.org

Chromatographic Techniques for Product Isolation and Yield Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the separation, quantification, and isolation of this compound and its reaction products. Its high resolution and sensitivity make it an indispensable tool in monitoring reaction progress, determining product purity, and calculating yields. basicmedicalkey.com

HPLC is a powerful chromatographic method used to separate components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase pumped at high pressure. basicmedicalkey.com For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.

The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds will have a stronger interaction with the stationary phase, leading to longer retention times. The polarity of this compound and its potential reaction products can be fine-tuned by adjusting the composition of the mobile phase, which commonly consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. basicmedicalkey.com

A typical HPLC system for the analysis of this compound would consist of a pump to deliver the mobile phase, an injector to introduce the sample, a column packed with the stationary phase, a detector to identify the separated components, and a data acquisition system. basicmedicalkey.com Ultraviolet (UV) detection is often suitable for aromatic compounds like this compound due to the presence of the chromophoric dimethoxyphenyl group.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis at a specified wavelength (e.g., 254 nm)
Column Temp. Ambient or controlled (e.g., 30 °C)

By integrating the peak areas of the chromatogram, the relative concentrations of this compound and its reaction products can be determined, allowing for accurate yield calculations. Furthermore, HPLC can be scaled up for preparative applications to isolate pure fractions of the desired products for further characterization.

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This method is crucial for the unambiguous determination of the molecular structure, conformation, and packing of this compound in its solid state.

The analysis of the tautomeric form, 2-(3,4-Dimethoxyphenyl)-3-hydroxybut-2-enenitrile, provides significant insight into the solid-state structure. researchgate.net In a reported crystal structure, this compound was found to exist in its enol tautomeric form. researchgate.net The study revealed that two molecules were present in the asymmetric unit, exhibiting similar conformations. researchgate.net

In the crystal lattice, the molecules are interconnected through O—H...N hydrogen bonds, forming infinite chains. researchgate.net This type of intermolecular interaction is a key factor in the stabilization of the crystal structure.

Table 2: Crystallographic Data for 2-(3,4-Dimethoxyphenyl)-3-hydroxybut-2-enenitrile

ParameterValue
Empirical Formula C₁₂H₁₃NO₃
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 12.1282(4) Å, b = 14.2574(4) Å, c = 15.6294(5) Å
α = 90°, β = 109.55(2)°, γ = 90°
Volume 2546.5(1) ų
Z 8

Note: The crystallographic data presented is for the enol tautomer, 2-(3,4-Dimethoxyphenyl)-3-hydroxybut-2-enenitrile, which provides valuable structural information related to this compound. researchgate.net

This detailed structural information obtained from X-ray diffraction is invaluable for understanding the compound's physical properties and its behavior in the solid state.

Computational and Theoretical Investigations of 2 3,4 Dimethoxyphenyl 3 Oxobutanenitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to analyze the electronic structure of molecules. nih.govmdpi.com By calculating the electron density, DFT can predict a molecule's geometry, electronic properties, and reactivity without the need for empirical data. nih.gov

The electronic properties of molecules containing the 3,4-dimethoxyphenyl group have been successfully investigated using DFT. nih.govresearchgate.net A key area of focus is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between these two orbitals (Egap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

DFT calculations also allow for the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other reagents. nih.govnih.gov

Below is a table of representative electronic properties calculated for a dimethoxybenzene derivative using DFT, illustrating the type of data generated in such an analysis.

ParameterValue (eV)Description
EHOMO-6.26Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.
ELUMO-1.84Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.
Energy Gap (Eg)4.42Indicates chemical stability and reactivity. nih.gov
Hardness (η)2.21Measures resistance to change in electron distribution. nih.gov
Softness (S)0.22The reciprocal of hardness, indicating reactivity. nih.gov

Data derived from a DFT study on a dimethoxybenzene derivative, serving as an example for the types of parameters calculated. nih.gov

Molecular Dynamics Simulations in Catalytic Systems

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, offering insights that are inaccessible through static calculations.

In the field of catalysis, MD simulations are essential for understanding the complex and dynamic interactions between a substrate, like 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile, and a catalyst. numberanalytics.com These simulations can model several key processes:

Substrate Binding and Adsorption: MD can simulate how a substrate molecule approaches and binds to the active site of a catalyst, whether it's an enzyme or the surface of a heterogeneous catalyst. numberanalytics.commdpi.com

Conformational Changes: Upon binding, both the substrate and the catalyst may undergo conformational changes. MD simulations can track these structural adjustments, which are often crucial for catalytic activity. mdpi.comchemrxiv.org

Solvent Effects: Chemical reactions are often performed in a solvent, which can significantly influence the reaction. MD simulations can explicitly include solvent molecules, allowing for the study of their role in stabilizing intermediates and transition states. mdpi.com

Diffusion and Product Release: MD can also model the diffusion of reactants to the catalytic site and the subsequent release of products back into the bulk medium. numberanalytics.com

For this compound, an MD simulation could be designed to place the molecule within the active site of a relevant enzyme or near a catalytic surface. The simulation would track its movements, interactions, and conformational flexibility over a set period, providing a detailed, atomistic picture of its behavior in a catalytic environment and helping to elucidate the structural basis for catalysis. mdpi.com

Theoretical Modeling of Reaction Pathways and Transition States

Understanding the mechanism of a chemical reaction requires identifying the sequence of elementary steps that transform reactants into products. Theoretical modeling, primarily using quantum chemical methods like DFT, is a cornerstone of this process. It allows researchers to map the potential energy surface (PES) of a reaction, which describes the energy of the system as a function of the positions of its atoms.

A critical feature of the PES is the transition state (TS), which corresponds to the highest energy point along the minimum energy path between reactants and products. nih.govmdpi.com This high-energy arrangement represents the kinetic bottleneck of the reaction, and its energy relative to the reactants defines the activation energy (Ea). mdpi.com Locating the precise geometry and energy of transition states is a primary goal of theoretical reaction modeling.

Computational studies have been effectively used to investigate the reaction mechanisms of compounds containing nitrile groups. nih.govresearchgate.net For example, the nucleophilic attack on a nitrile carbon, a common reaction, proceeds through a specific transition state where the carbon atom's hybridization changes from sp to sp2. nih.gov DFT calculations can model this process, determining the activation energy and confirming the concerted or stepwise nature of the mechanism. nih.gov

For a compound like this compound, theoretical modeling could be used to explore various potential reactions, such as hydrolysis, reduction, or addition reactions across the nitrile or ketone groups. pearson.comlibretexts.org The table below presents calculated energetic data for a multi-step reaction involving a related 1-(3′,4′-dimethoxyphenyl) propene, illustrating how theoretical models quantify reaction pathways. mdpi.comresearchgate.net

Reaction Step (via Transition State)Activation Enthalpy (HA) (kcal/mol)Reaction Enthalpy (ΔH0) (kcal/mol)Description
TS132.8014.40An endothermic step with a moderate activation barrier. mdpi.com
TS249.03-9.56An exothermic step with a higher activation barrier. mdpi.com
TS325.12-53.76A highly exothermic step with the lowest activation barrier. mdpi.com
TS479.52-70.91A highly exothermic step, identified as the rate-determining step due to the highest activation barrier. mdpi.com

Data from a DFT study on the reaction mechanism of 1-(3′,4′-dimethoxyphenyl) propene. mdpi.com

Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry provides powerful tools for predicting the spectroscopic and molecular properties of compounds before they are synthesized or isolated. nih.gov These predictions are invaluable for structure verification and for understanding a molecule's physical behavior. Methods like DFT can be used to calculate vibrational frequencies, which directly correspond to peaks in an Infrared (IR) spectrum. scielo.org.mxresearchgate.net Similarly, nuclear magnetic shielding tensors can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts. github.ioresearchgate.net

Beyond spectroscopic data, a wide range of molecular properties can be computed. These properties provide a fundamental characterization of the molecule. For this compound, several key properties have been predicted using computational algorithms.

The following table summarizes these computationally predicted properties.

Property NamePredicted ValueDescription
Molecular Weight219.24 g/molThe mass of one mole of the substance.
XLogP3-AA1.5A measure of lipophilicity (oil/water partition coefficient).
Hydrogen Bond Donor Count0Number of hydrogen atoms bonded to electronegative atoms.
Hydrogen Bond Acceptor Count4Number of electronegative atoms (N, O) capable of accepting hydrogen bonds.
Rotatable Bond Count4The number of bonds that allow free rotation, indicating molecular flexibility.
Exact Mass219.08954328 DaThe monoisotopic mass of the molecule.
Topological Polar Surface Area59.3 ŲThe surface sum over all polar atoms, related to transport properties.
Heavy Atom Count16The number of non-hydrogen atoms in the molecule.
Complexity300A measure of the complexity of the molecular structure.

Data computationally generated and sourced from the PubChem database.

Elucidation of Intermolecular Interactions and Ligand-Substrate Binding in Photocatalysis

Intermolecular interactions are the non-covalent forces that govern how molecules recognize and bind to one another. These forces, which include hydrogen bonds, van der Waals interactions, and π-π stacking, are fundamental to the ligand-substrate binding that precedes any catalytic event. stanford.edumdpi.com Computational methods are essential for visualizing and quantifying these subtle yet critical interactions. nih.gov

The binding of a substrate (ligand) to a catalyst's active site is the initial and often determining step of catalysis. nih.gov DFT and other computational techniques can model this binding process, providing detailed information on the binding geometry, interaction energies, and the specific atoms involved. rsc.orgacs.org This knowledge is crucial for rational catalyst design, as it helps explain substrate specificity and catalytic efficiency. researchgate.net

In the context of photocatalysis, these interactions are equally important. A typical photocatalytic process involves several steps: (i) adsorption of the reactant (substrate) onto the photocatalyst's surface, (ii) absorption of light by the catalyst to generate excited electrons and holes, and (iii) redox reactions on the surface involving the adsorbed substrate. nih.govosti.gov

Computational modeling helps elucidate the first step of this process by analyzing the non-covalent forces that drive the substrate's adsorption onto the catalyst. nih.gov The orientation and proximity of the substrate relative to the photoactive sites on the catalyst surface, which are dictated by intermolecular interactions, directly influence the efficiency of the subsequent charge transfer and chemical transformation steps. researchgate.net By modeling the electronic structure of the catalyst-substrate complex, theoretical studies can provide insights into how binding affects the electronic properties of both species, paving the way for the design of more effective photocatalytic systems. osti.gov

Applications and Synthetic Utility of 2 3,4 Dimethoxyphenyl 3 Oxobutanenitrile in Complex Molecule Synthesis

Utilization as a Key Intermediate in Multi-Step Organic Synthesis

The utility of 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile and its structural relatives stems from their nature as highly versatile intermediates. nih.gov The general class of β-ketonitriles is well-established for its role in the synthesis of heteroaromatic compounds and a diverse range of pharmaceuticals. nih.gov The reactivity of the α-carbon (the carbon atom between the ketone and nitrile groups) allows for facile alkylation and other carbon-carbon bond-forming reactions, enabling the extension and elaboration of the molecular framework.

A prominent example of the synthetic importance of the 2-(3,4-dimethoxyphenyl)nitrile core is its role as a key intermediate in the industrial synthesis of Verapamil (B1683045). google.com Verapamil is a widely used calcium channel blocker for treating hypertension. google.comgoogle.com The synthesis often starts with 2-(3,4-dimethoxyphenyl)acetonitrile, which is then alkylated to introduce an isopropyl group, forming 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile. google.comlookchem.com This intermediate is a direct structural analogue of the subject compound and underscores the importance of this chemical scaffold. Subsequent reaction steps build the final, complex structure of the drug. google.comgoogle.com

The synthesis of β-ketonitriles, including this compound, can be achieved through various methods, such as the acylation of nitrile anions with esters. nih.gov A classic approach involves the reaction of a carboxylic acid ester with a nitrile in the presence of a strong base like sodium hydride. This general transformation highlights a direct pathway to 3-oxonitriles, which are valuable intermediates for producing a variety of other chemical structures.

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The structural framework provided by this compound is a recurring motif in molecules of medicinal importance. The dimethoxy-substituted phenyl ring, in particular, is a feature of many bioactive natural products and synthetic drugs.

As mentioned, the most significant application of the closely related 2-(3,4-dimethoxyphenyl)nitrile scaffold is in the synthesis of Verapamil and its analogues. nih.govresearchgate.net The core structure forms the "left part" of the Verapamil molecule, to which the rest of the drug's architecture is subsequently attached. researchgate.net

Beyond this specific example, the broader class of β-ketonitriles serves as a gateway to a multitude of pharmacologically relevant heterocyclic scaffolds. rsc.org Reviews of their synthetic applications show that β-ketonitriles are effective precursors for compounds with potential anti-cancer, anti-inflammatory, antimalarial, and anti-HIV properties. rsc.org They are used in the construction of diverse heterocyclic systems, including:

Pyridines and Quinolines: These nitrogen-containing aromatic rings are central to many pharmaceuticals. rsc.org

Pyrimidines and Pyrazoles: These five- and six-membered rings with two nitrogen atoms are common scaffolds in medicinal chemistry. rsc.org

1,2,4-Triazoles: The 3,4-dimethoxyphenyl moiety has been incorporated into 1,2,4-triazole (B32235) structures, which have been investigated for their antioxidant properties. pensoft.net

Chromenes: These oxygen-containing heterocycles are another class of bioactive compounds accessible from β-ketonitrile precursors. rsc.orgnih.gov

The versatility of β-ketonitriles allows them to participate in cyclization and condensation reactions to form these and other important molecular frameworks. rsc.org

Integration into Advanced Catalytic Cycles for Sustainable Organic Transformations

In recent years, a major focus of chemical synthesis has been the development of more efficient and environmentally friendly ("green") methodologies. This includes the use of advanced catalytic systems that minimize waste, reduce energy consumption, and avoid hazardous reagents. The synthesis and application of β-ketonitriles like this compound have been incorporated into these modern, sustainable approaches.

One sustainable strategy for synthesizing β-ketonitriles involves the acylation of the acetonitrile (B52724) anion using the inexpensive base potassium tert-butoxide (KOt-Bu), often with a catalytic amount of an additive like isopropanol (B130326) or 18-crown-6. nih.govnih.gov This method represents a significant improvement over older techniques that used stoichiometric amounts of hazardous reagents like sodium amide or required cryogenic temperatures with lithium bases. nih.gov The catalytic use of additives helps to facilitate the reaction and minimize side-product formation under ambient conditions. nih.govnih.gov

Furthermore, palladium-catalyzed reactions have been developed for the selective synthesis of β-ketonitriles. One such method involves the Pd-catalyzed addition of organoboron reagents to dinitriles. organic-chemistry.org This process operates through a proposed catalytic cycle where an arylpalladium species forms, coordinates with the cyano group, undergoes carbopalladation, and is then hydrolyzed to yield the final β-ketonitrile product. organic-chemistry.org This catalytic approach offers high selectivity, tolerance for various functional groups, and operates under relatively mild conditions. organic-chemistry.org

Phase-transfer catalysis has also been employed in reactions involving precursors to this compound class. For instance, the synthesis of 3,4-dimethoxybenzeneacetonitrile, a common starting material, can be achieved using a phase-transfer catalyst, which improves reaction efficiency and simplifies handling, making the process more suitable for large-scale industrial production. google.com These examples demonstrate a clear trend towards integrating the synthesis of valuable intermediates like this compound into more sustainable and efficient catalytic processes.

Biological Relevance at the Molecular Level and Mechanistic Insights Pre Clinical Research Focus

Derivatization Towards Compounds with Enzyme Inhibition Potential

The 3,4-dimethoxyphenyl moiety is a recognized pharmacophore that can be elaborated to create potent enzyme inhibitors. The core structure of 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile serves as a valuable starting point for derivatization, aiming to enhance interaction with the active sites of various enzymes.

Research into related structures has demonstrated the viability of this approach. For instance, chalcones featuring a dimethoxyphenyl group have been used as precursors to synthesize pyrazoline derivatives. researchgate.net One such resulting compound, 4-(5-(2,3-Dimenthoxyphenyl)-3-(4-Methoxyphenyl)-4,5-Dihydro-1H-Pyrazol-1-yl) Benzenesulfonamide, was identified as a candidate for tyrosinase inhibition. researchgate.net Similarly, the synthesis of novel amide derivatives by combining substituted 2-aminothiophenes with 3,4-dimethoxy cinnamic acid has yielded compounds with significant in-vitro anti-inflammatory properties, which are often mediated by the inhibition of enzymes like cyclooxygenases. japsonline.com

Furthermore, heterocyclic derivatives incorporating the 3,4-dimethoxyphenyl group, such as 1,2,4-triazoles, have been developed and assessed for biological activities including antioxidant potential, a process intrinsically linked to enzymatic and non-enzymatic cellular functions. pensoft.net The design of pyrazoline-thiazole derivatives has also led to the identification of dual-target inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathogenesis of Alzheimer's disease. acs.orgacs.org These examples underscore the principle that the dimethoxyphenyl scaffold can be chemically modified into diverse heterocyclic systems to achieve specific enzyme inhibition.

Derivative ClassCore StructureTarget Enzyme(s)Potential Therapeutic Area
PyrazolinesDimethoxyphenylTyrosinaseHyperpigmentation
Amides3,4-Dimethoxy Cinnamic AcidCyclooxygenases (COX)Inflammation
1,2,4-Triazoles3,4-DimethoxyphenylAntioxidant SystemsOxidative Stress
Pyrazoline-ThiazolesPhenyl/Substituted PhenylAChE, BChEAlzheimer's Disease

Precursor to Structures Exhibiting Molecular Interactions with Biological Targets

The chemical functionalities within this compound make it an adept precursor for synthesizing more complex molecules designed to interact with specific biological targets. The nitrile and ketone groups are reactive handles for cyclization and condensation reactions, allowing for the construction of diverse heterocyclic systems, while the dimethoxyphenyl group often serves as a key recognition element for molecular targets.

This scaffold is related to 3,4-dimethoxybenzyl cyanide (homoveratronitrile), a well-established intermediate in the synthesis of various pharmaceuticals. google.com The value of the 3,4-dimethoxyphenyl group is evident in its incorporation into complex molecular architectures like tetrahydroquinolines, which are pursued for a range of therapeutic applications. mdpi.com

A significant area of research involves the use of dimethoxy- and trimethoxyphenyl-containing precursors to synthesize compounds that target tubulin, a critical protein in cell division. researchgate.netnih.gov These agents interact with the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The this compound structure represents a potential starting point for creating novel tubulin polymerization inhibitors.

Derived Structure ClassIncorporated MoietyPrimary Biological TargetTherapeutic Goal
Tetrahydroquinolines3,4-DimethoxyphenylVarious (e.g., NF-κB)Anticancer, Anti-inflammatory
1,3,4-ThiadiazolesMethoxyphenylDNA Replication PathwaysAnticancer, Antibacterial
Benzo[d]oxazol-2-ylthio acetamides3,4,5-TrimethoxyphenylTubulin (Colchicine Site)Anticancer

Influence on Cellular Pathways: Mechanistic Explorations (e.g., MAPK pathway for related compounds)

Compounds containing the dimethoxyphenyl or the closely related trimethoxyphenyl moiety have been shown to exert significant influence over key cellular signaling pathways. Mechanistic studies, often in the context of cancer research, have elucidated how these molecules can trigger specific cellular responses leading to outcomes like cell cycle arrest and apoptosis.

For example, synthetic amides derived from 3,4,5-trimethoxycinnamic acid (TMCA) were found to enforce cell cycle inhibition by arresting cells in the G2/M phase. nih.gov This effect was accompanied by the enhanced activation of the ERK1/2 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov This pathway is a central regulator of cell proliferation, differentiation, and survival, and its modulation is a key strategy in cancer therapy.

Similarly, novel bioactive heterocycles built around a 3,4,5-trimethoxyphenyl fragment have been developed as potent tubulin polymerization inhibitors. researchgate.netnih.gov Their mechanism of action involves binding to the colchicine site of tubulin, which destabilizes microtubules. This primary interaction triggers a cascade of downstream cellular events, including the induction of G2/M phase arrest and apoptosis. nih.gov Furthermore, these compounds were shown to alter the mitochondrial membrane potential, indicating an engagement with the intrinsic apoptotic pathway. nih.gov

Compound ClassPrimary Molecular TargetAffected Cellular PathwayObserved Cellular Outcome
TMCA AmidesUnknownERK1/2 MAPK PathwayG2/M Phase Arrest, Enhanced MAPK Activation
Trimethoxyphenyl HeterocyclesTubulinMicrotubule Dynamics, Intrinsic ApoptosisG2/M Phase Arrest, Apoptosis, Mitochondrial Membrane Depolarization

Design of Analogues for Targeted Biological Activity Studies at the Molecular Level

The rational design of analogues based on the this compound scaffold is a key strategy for developing molecules with optimized potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies, which systematically modify different parts of the molecule and assess the impact on biological activity, are central to this process.

SAR studies on related structures have provided valuable insights. For chalcones and diarylpentanoids containing a trimethoxyphenyl group, modifications to other parts of the molecule were systematically evaluated to optimize antitumor activity and selectivity against cancer cells versus normal cells. mdpi.com Computational approaches, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, have been employed to understand how steric and electrostatic fields of a molecule influence its bioactivity. mdpi.comresearchgate.net Such models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues. For example, 3D-QSAR has been used to elucidate the structural requirements for the antiplasmodial activity of aminoalkyl-substituted benzopyrans and to design new glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors. mdpi.comresearchgate.net

In the development of cholinesterase inhibitors, SAR analysis of pyrazoline-thiazole derivatives revealed that specific substituents, such as a p-cyanophenyl group, were particularly beneficial for inhibitory activity against AChE. acs.org This type of detailed analysis allows for the fine-tuning of molecular structures to achieve desired interactions at the molecular level.

Compound SeriesDesign/Analysis MethodKey SAR FindingGoal of Analogue Design
Chalcones/DiarylpentanoidsSystematic ModificationEffect of A-ring conformation and linker length on cytotoxicity. mdpi.comOptimize antitumor potency and selectivity. mdpi.com
Benzopyrans3D-QSAR (CoMFA)Identified steric and electrostatic fields critical for activity. mdpi.comDesign novel antiplasmodial agents. mdpi.com
Pyrazoline-ThiazolesSystematic SubstitutionElectron-withdrawing groups on the phenyl-thiazole moiety enhance AChE inhibition. acs.orgDevelop potent and selective cholinesterase inhibitors. acs.org

Investigation of Related Structures as Potential Endocrine Disruptors: Molecular Basis

The 3,4-dimethoxyphenyl group is a substituted catechol ether. Phenolic structures, particularly those bearing resemblance to endogenous steroid hormones, are often investigated for their potential to act as endocrine-disrupting chemicals (EDCs). EDCs are exogenous agents that can interfere with any aspect of hormone action. frontiersin.orgfrontiersin.org

The molecular basis for endocrine disruption often involves the interaction of the chemical with hormone receptors. nih.gov EDCs can mimic or block the action of natural hormones by binding to nuclear receptors such as the estrogen receptor (ER), androgen receptor (AR), or peroxisome proliferator-activated receptors (PPARs). nih.govjcpjournal.org For example, bisphenol A (BPA), a well-known EDC, can bind to ERs and act as an agonist, while also acting as an antagonist at the AR. nih.gov

The potential for a compound to act as an EDC can be evaluated using a combination of in vitro assays and computational methods. Molecular dynamics and docking simulations can predict the potential binding modes of chemicals to the ligand-binding domains of hormone receptors, providing a rational basis for their mechanism as EDCs. nih.gov This approach has been used to assess the ability of various pesticides to interfere with estrogen biosynthesis by inhibiting aromatase or to interact directly with the estrogen receptor. nih.gov Given the phenolic heritage of the 3,4-dimethoxyphenyl scaffold, its derivatives warrant careful evaluation for potential endocrine-disrupting activities, particularly if intended for therapeutic use.

Endocrine Disruptor ClassMolecular MechanismPrimary Molecular Target(s)Potential Physiological Outcome
Bisphenols (e.g., BPA)Receptor Agonism/AntagonismERα, AR, PPARγAltered reproductive function, metabolic changes. nih.govjcpjournal.org
PhthalatesInterference with SteroidogenesisEnzymes in hormone synthesisReproductive and developmental effects.
Certain PesticidesEnzyme Inhibition, Receptor BindingAromatase, Estrogen ReceptorDisruption of estrogen signaling. nih.gov

Current Challenges and Future Research Directions

Development of Novel Synthetic Routes with Enhanced Selectivity and Atom Economy

The synthesis of β-ketonitriles, including 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile, has traditionally relied on methods that can be improved in terms of environmental impact and efficiency. A significant challenge lies in developing greener, more economical, and highly selective synthetic pathways.

Future research is anticipated to focus on several key areas to enhance the synthesis of this and related β-ketonitriles:

Green and Economical Approaches: One promising direction is the acylation of the acetonitrile (B52724) anion with esters or lactones using inexpensive and readily available bases like potassium tert-butoxide (KOt-Bu) in more environmentally friendly ethereal solvents. nih.govnih.gov This approach avoids the use of hazardous reagents and can be performed under ambient conditions, contributing to a more sustainable process. nih.govnih.gov

Catalytic Methods for Improved Atom Economy: The development of catalytic methods is crucial for improving atom economy. A notable advancement is the palladium-catalyzed addition of organoboron reagents to dinitriles. organic-chemistry.orgresearchgate.net This method offers high selectivity and functional group tolerance under relatively mild conditions. organic-chemistry.org Adapting such catalytic carbopalladation strategies for the synthesis of this compound could provide a more efficient and versatile route.

Flow Chemistry for Scalability and Safety: The implementation of continuous flow technologies for the synthesis of β-ketonitriles can offer significant advantages in terms of safety, scalability, and reproducibility. Flow reactors can allow for precise control over reaction parameters, leading to higher yields and purities.

Synthetic StrategyKey FeaturesPotential Advantages for this compound
KOt-Bu mediated acylation Uses inexpensive base, ambient conditions, greener solvents. nih.govnih.govEconomical, environmentally friendly, and safer synthesis.
Pd-catalyzed carbopalladation High selectivity, broad substrate scope, good functional group tolerance. organic-chemistry.orgresearchgate.netEfficient and versatile route with high atom economy.
Flow Chemistry Precise control of reaction parameters, enhanced safety, and scalability.Improved yield, purity, and safer large-scale production.

Expansion of Substrate Scope in Catalytic Transformations

The this compound core is a valuable building block for the synthesis of a diverse array of more complex molecules, particularly heterocyclic compounds with potential biological activity. rsc.org A significant area of future research is the expansion of the substrate scope in catalytic transformations involving this compound.

The versatility of β-ketonitriles has been demonstrated in their use as precursors for a wide range of cyclic and heterocyclic systems. rsc.org Future investigations will likely explore the reactivity of this compound in various catalytic reactions, including:

Multicomponent Reactions: Designing novel multicomponent reactions that utilize this compound as a key component will enable the rapid construction of complex molecular architectures in a single step. This approach is highly efficient and aligns with the principles of green chemistry.

Domino and Cascade Reactions: The development of domino and cascade reactions initiated from this compound can lead to the synthesis of intricate polycyclic systems with high stereoselectivity. rsc.org These reactions, often catalyzed by transition metals, are highly atom-economical. rsc.org

Asymmetric Catalysis: A key challenge is the development of enantioselective transformations. Future work will likely focus on employing chiral catalysts to control the stereochemistry of reactions involving the prochiral center of this compound, leading to the synthesis of optically active products.

Advanced Mechanistic Investigations Using Combined Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing existing synthetic methods and designing new, more efficient ones. The combination of experimental and computational techniques is a powerful strategy for elucidating these mechanisms.

Future research in this area will likely involve:

Kinetic Studies: Detailed kinetic studies of the key synthetic and transformation reactions will provide valuable data on reaction rates, orders, and activation parameters. This information is crucial for understanding the factors that control the reaction pathways.

In-situ Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as NMR and IR spectroscopy, can allow for the direct observation of reactive intermediates and transition states, providing a more complete picture of the reaction mechanism.

Density Functional Theory (DFT) Calculations: Computational methods, particularly DFT, can be employed to model reaction pathways, calculate the energies of intermediates and transition states, and predict the stereochemical outcomes of reactions. researchgate.netchemrxiv.org This approach can provide insights that are difficult to obtain through experimental methods alone. researchgate.netchemrxiv.org

Exploration of New Catalytic Systems for Efficient Transformations

The discovery of novel and more efficient catalytic systems is a continuous pursuit in organic synthesis. For the transformations of this compound, research into new catalysts will be pivotal for achieving higher yields, selectivities, and broader substrate scope.

Future directions in this area include:

Transition Metal Pincer Complexes: Metal pincer complexes, particularly those of ruthenium and nickel, have shown promise in the catalytic conversion of nitriles under mild conditions. rug.nl Exploring the use of these complexes for the activation and transformation of the nitrile group in this compound could lead to novel and efficient synthetic methodologies. rug.nl

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild and environmentally benign reaction conditions. The development of photocatalytic systems for the transformation of this compound could provide access to new reaction pathways and products.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity and can be performed under mild, aqueous conditions. Exploring enzymatic reductions of the keto group or other transformations of this compound could lead to the synthesis of valuable chiral building blocks. researchgate.net

Catalytic SystemPotential Application for this compoundAdvantages
Ruthenium Pincer Complexes Catalytic hydration of the nitrile to an amide. acs.orgMild reaction conditions, high efficiency.
Visible-Light Photocatalysis C-H activation and functionalization. researchgate.netEnvironmentally benign, novel reactivity.
Biocatalysis (e.g., Ketoreductases) Enantioselective reduction of the ketone to a secondary alcohol. researchgate.netHigh stereoselectivity, green reaction conditions.

Strategic Design of Next-Generation Biologically Active Compounds Based on the Core Structure

The this compound scaffold is a promising starting point for the design and synthesis of new biologically active compounds. The dimethoxyphenyl moiety is present in numerous natural products and pharmaceuticals, and the β-ketonitrile functionality serves as a versatile handle for further chemical modification. rsc.org

Future research in medicinal chemistry will likely focus on:

Scaffold Hopping and Bioisosteric Replacement: Utilizing the this compound core, new series of compounds can be designed by applying principles of scaffold hopping and bioisosteric replacement. nih.gov This involves replacing parts of the molecule with other functional groups that have similar physical or chemical properties to modulate the biological activity and pharmacokinetic profile. nih.gov

Synthesis of Compound Libraries: The development of efficient and divergent synthetic routes will enable the creation of libraries of compounds based on the this compound scaffold. These libraries can then be screened for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structure-Activity Relationship (SAR) Studies: Once lead compounds with promising biological activity are identified, detailed SAR studies will be conducted to understand the relationship between the chemical structure and the observed activity. This knowledge will guide the design of next-generation compounds with improved potency and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving 3,4-dimethoxyphenyl precursors and nitrile-containing intermediates. For example, electrophilic substitution using chloroacetyl chloride under basic conditions (pH 8–10) has been reported for structurally similar nitriles, yielding intermediates such as thiazolidinones . Optimizing solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) is critical to minimize side products like dimerized byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural isomers?

  • Methodological Answer :

  • ¹H NMR : The methoxy groups (δ 3.8–3.9 ppm, singlet) and ketone proton (δ 2.5–2.7 ppm, triplet) provide distinct splitting patterns. Overlap with aromatic protons (δ 6.7–7.1 ppm) requires 2D-COSY to resolve coupling .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) and nitrile absorption (~2240 cm⁻¹) confirm functional groups.
  • MS : Molecular ion peaks at m/z 235 (M⁺) and fragmentation patterns (loss of methoxy groups) differentiate it from isomers lacking the oxobutane moiety .

Q. What stability considerations are critical for handling this compound under laboratory conditions?

  • Methodological Answer : The compound is sensitive to moisture and light due to its nitrile and ketone functionalities. Storage in amber vials under inert gas (argon) at –20°C is advised. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when protected from UV exposure. Hydrolysis of the nitrile group under acidic conditions (pH < 4) generates amide byproducts, necessitating pH-neutral buffers in aqueous experiments .

Advanced Research Questions

Q. How do contradictory spectral data for this compound arise, and what strategies resolve ambiguities in structural elucidation?

  • Methodological Answer : Discrepancies in NMR data often stem from dynamic rotational isomerism of the oxobutanenitrile moiety. Variable-temperature NMR (VT-NMR) at –40°C can "freeze" conformers, revealing split peaks for methoxy and aromatic protons. X-ray crystallography of crystalline derivatives (e.g., co-crystals with picric acid) provides unambiguous stereochemical assignments, as demonstrated for analogous dimethoxyphenyl compounds .

Q. What are the key degradation products of this compound under oxidative stress, and how can they be analytically quantified?

  • Methodological Answer : Oxidative degradation via Fenton’s reagent (Fe²⁺/H₂O₂) produces 3,4-dimethoxybenzoic acid (identified by HPLC retention time ~8.2 min) and cyanide ions (quantified via ion-selective electrode). LC-MS/MS (MRM mode, m/z 235→152) detects trace intermediates like epoxide derivatives. Accelerated degradation studies should correlate with Arrhenius modeling to predict shelf-life .

Q. How can computational chemistry (DFT, MD simulations) predict reactivity trends for this compound in nucleophilic additions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal the electrophilic character of the ketone carbon (Mulliken charge: +0.32) and nitrile group (NPA charge: –0.45). Molecular dynamics (MD) simulations in explicit solvent (water/acetonitrile) show preferential attack by hydroxylamine at the ketone site, consistent with experimental kinetics .

Q. What role does this compound serve as a synthon in multicomponent reactions for heterocyclic synthesis?

  • Methodological Answer : The nitrile and ketone groups enable participation in Ugi and Passerini reactions. For instance, reaction with aldehydes and amines generates 5-membered lactams, while condensation with thioureas yields thiazole derivatives. Stereoselectivity in these reactions is controlled by the electron-donating methoxy groups, which stabilize transition states via resonance .

Q. How can researchers optimize catalytic asymmetric synthesis of enantiomerically pure derivatives?

  • Methodological Answer : Chiral Lewis acids (e.g., BINOL-zinc complexes) induce enantioselectivity in ketone reductions. For example, asymmetric hydrogenation using Ru-(S)-BINAP catalysts achieves >90% ee for alcohol derivatives. Monitoring enantiomeric excess requires chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .

Case Study: Contradictory Reactivity in Thiazolidinone Synthesis

A 2022 study reported inconsistent yields (40–75%) when using this compound to synthesize thiazolidinones . Resolution : Kinetic profiling revealed that electron-rich methoxy groups slow thiourea cyclization. Adding catalytic iodine (5 mol%) as a Lewis acid accelerated ring closure, stabilizing yields at 82±3% across 10 replicates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.